molecular formula C19H17BrN4O3S2 B4626255 2-bromo-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide

2-bromo-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B4626255
M. Wt: 493.4 g/mol
InChI Key: UUBRROVLYWFSHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar thiadiazole derivatives involves multi-step chemical reactions, combining specific reactants under controlled conditions. For instance, the synthesis of thiadiazole derivatives has been achieved through reactions involving bromoacetyl salicylamide with thiourea, thioformamide, and substituted thioureas in ethanol, followed by alkylation to introduce alkoxy groups (Narayana et al., 2004). Similarly, microwave-assisted synthesis provides a facile method for preparing thiadiazole benzamide derivatives, demonstrating the versatility of synthetic approaches for such compounds (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic methods. These studies reveal the intricate details of the molecular framework, essential for understanding the compound's reactivity and interaction with other molecules. For example, the structural confirmation of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives showcases the utility of IR, NMR, and mass spectral data in elucidating molecular structures (Sabbaghan & Hossaini, 2012).

Chemical Reactions and Properties

Thiadiazole benzamides participate in various chemical reactions, highlighting their reactivity and the potential for further modification. For instance, the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles demonstrates the compound's versatility in undergoing substitution reactions, leading to the formation of a range of derivatives (Maadadi et al., 2016).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined through experimental studies, providing insights into the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the scope of thiadiazole derivatives' applications. For example, the study of intermolecular interactions in antipyrine-like derivatives offers insights into the hydrogen bonding patterns and electronic properties, crucial for understanding the chemical behavior of these compounds (Saeed et al., 2020).

Scientific Research Applications

Photodynamic Therapy Applications

One study describes the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing a Schiff base, highlighting their excellent photophysical and photochemical properties. These properties make them very useful for photodynamic therapy applications, especially as Type II photosensitizers for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antifungal Agents

Another area of research involves the synthesis of thiadiazole derivatives as potential antifungal agents. These compounds, prepared through various synthetic routes, were screened for their antifungal activity, showcasing the versatility of thiadiazole-based compounds in developing new therapeutic agents (Narayana et al., 2004).

A study on the synthesis of fused and binary 1,3,4-thiadiazoles explored their potential as antitumor and antioxidant agents. This research demonstrates the anticancer potential of thiadiazole derivatives, highlighting their applicability in developing new antitumor medications (Hamama et al., 2013).

Synthesis and Biological Studies

Further research includes the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. These compounds were evaluated for their in vitro anticancer activity against various human cancer cell lines, with some showing promising results. This study exemplifies the ongoing efforts to develop new anticancer agents with improved efficacy and safety profiles (Tiwari et al., 2017).

properties

IUPAC Name

2-bromo-N-[5-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3S2/c20-15-9-5-4-8-14(15)17(26)22-18-23-24-19(29-18)28-12-16(25)21-10-11-27-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBRROVLYWFSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 6
2-bromo-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide

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